An In-depth Technical Guide to 5-Bromoquinoxaline: Chemical Properties and Structure
An In-depth Technical Guide to 5-Bromoquinoxaline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoxaline is a halogenated heterocyclic compound that serves as a pivotal building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its quinoxaline core, a fusion of a benzene and a pyrazine ring, bestows upon it a unique electronic architecture and reactivity profile. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 5-Bromoquinoxaline, with a focus on its applications in drug discovery and development.
Chemical Structure and Identification
The fundamental structure of 5-Bromoquinoxaline is characterized by a quinoxaline ring system with a bromine atom substituted at the C5 position.
| Identifier | Value |
| IUPAC Name | 5-bromoquinoxaline |
| CAS Number | 76982-23-5 |
| Molecular Formula | C₈H₅BrN₂ |
| Canonical SMILES | C1=CC2=NC=CN=C2C(=C1)Br[1] |
| InChI | InChI=1S/C8H5BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H[1] |
| InChI Key | UJEGBESUCWOWNQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromoquinoxaline is presented in the table below. It is important to distinguish these properties from those of its derivatives, such as 5-Bromoquinoxalin-6-amine, with which it is sometimes confused in the literature.
| Property | Value | Reference |
| Molecular Weight | 209.05 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 63-68 °C | [3] |
| 66-67 °C | [4] | |
| Boiling Point | 300 °C | [1] |
| Solubility | Soluble in chloroform and methanol (qualitative). | [5] |
Synthesis of 5-Bromoquinoxaline
While numerous synthetic routes exist for quinoxaline derivatives, a common method for the preparation of halogenated quinoxalines involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.
A general workflow for the synthesis of quinoxalines is depicted below:
Caption: General synthesis workflow for 5-Bromoquinoxaline.
Experimental Protocol: Synthesis of 6-Amino-5-bromoquinoxaline (as an example of a related synthesis)
While a specific detailed protocol for 5-bromoquinoxaline was not found in the search results, a representative procedure for a closely related and often confused compound, 6-amino-5-bromoquinoxaline, is described. This can provide insight into the types of reactions and conditions that may be applicable.
One method involves the cyclization of 4-nitro-o-phenylenediamine, followed by reduction and subsequent bromination.[3][6]
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Cyclization: 4-nitro-o-phenylenediamine is reacted with glyoxal in an aqueous solution and heated to form 6-nitroquinoxaline.
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Reduction: The 6-nitroquinoxaline is then reduced to 6-aminoquinoxaline. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent such as methanol or ethanol under hydrogen pressure.[3]
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Bromination: The final step is the bromination of 6-aminoquinoxaline to yield 6-amino-5-bromoquinoxaline. A selective brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a solvent like dichloromethane is often employed to achieve high regioselectivity and yield.[6][7]
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of 5-Bromoquinoxaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 5-Bromoquinoxaline is expected to show characteristic signals for the aromatic protons on the quinoxaline ring system. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The signals for the carbon atoms in the quinoxaline ring will appear in the aromatic region, with the carbon atom attached to the bromine (C-5) showing a characteristic shift. A study on substituted quinoxalines indicates that the chemical shifts can be predicted with reasonable accuracy based on additivity rules.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromoquinoxaline will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups and aromatic system. Key expected absorptions include:
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C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.
-
C=N and C=C stretching (aromatic rings): A series of bands in the 1600-1400 cm⁻¹ region.
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C-Br stretching: Usually found in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum of 5-Bromoquinoxaline will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can provide further structural information.
Reactivity and Applications in Drug Development
The reactivity of 5-Bromoquinoxaline is dominated by the presence of the bromine atom, which makes it an excellent substrate for various cross-coupling reactions.
Cross-Coupling Reactions
5-Bromoquinoxaline is a versatile building block for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the quinoxaline ring.
Caption: Suzuki-Miyaura cross-coupling reaction of 5-Bromoquinoxaline.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle like 5-Bromoquinoxaline would typically involve the following steps:
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To a reaction vessel, add 5-Bromoquinoxaline, the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of toluene/water, dioxane/water, or DMF) is added.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified, usually by column chromatography.
Applications in Medicinal Chemistry
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. 5-Bromoquinoxaline serves as a key intermediate in the synthesis of several biologically active molecules.
Brimonidine Precursor: The most prominent application of 5-Bromoquinoxaline is as a starting material for the synthesis of Brimonidine, a selective alpha-2 adrenergic agonist used in the treatment of glaucoma and ocular hypertension.[4] The synthesis involves the conversion of 5-Bromoquinoxaline to 5-bromo-6-aminoquinoxaline, which is then further elaborated to yield the final drug substance.[10][11]
The versatility of the bromo-substituent allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the development of novel quinoxaline-based therapeutic agents.
Conclusion
5-Bromoquinoxaline is a valuable and versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined chemical structure and the reactivity of the bromine atom facilitate the construction of complex molecular architectures. While its primary documented role in drug development is as a key intermediate in the synthesis of Brimonidine, the potential for its use in the creation of other novel bioactive compounds remains an active area of research. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working in the field of drug discovery and development.
References
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- 5. 50358-63-9 CAS MSDS (5-Bromoquinoxalin-6-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
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- 9. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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